An In-depth Technical Guide to Fmoc-Phe(4-NH2)-OH for Researchers
An In-depth Technical Guide to Fmoc-Phe(4-NH2)-OH for Researchers
Introduction
Fmoc-Phe(4-NH2)-OH, also known as Fmoc-4-Amino-L-phenylalanine, is a pivotal building block in modern peptide chemistry and drug development.[1] It is a derivative of the natural amino acid L-phenylalanine, featuring two critical modifications: a base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino terminus and a primary amino group (-NH2) at the para-position of the phenyl ring.[][3] This unique structure makes it an invaluable tool for solid-phase peptide synthesis (SPPS), where the Fmoc group ensures sequential, controlled elongation of the peptide chain.
The strategic placement of the para-amino group provides a versatile functional handle. Unlike the α-amino group involved in peptide bond formation, this side-chain amine remains available for post-synthetic modifications. This allows researchers to conjugate peptides to other molecules such as fluorophores, cytotoxic drugs for targeted delivery, or polyethylene glycol (PEG) to enhance stability. Its applications extend to the synthesis of bioactive peptides, protein structure-function studies, the development of peptide-based therapeutics, and the formation of supramolecular hydrogels for controlled drug release.[4]
Chemical Structure and Properties
The chemical structure of Fmoc-Phe(4-NH2)-OH is defined by the L-phenylalanine core, protected at the nitrogen terminus by an Fmoc group.
IUPAC Name: (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-aminophenyl)propanoic acid[]
Chemical Structure:
(A simplified representation of the 4-aminophenyl side chain)
Quantitative Data Summary
The key physicochemical properties of Fmoc-Phe(4-NH2)-OH are summarized in the table below. These values are essential for experimental design, including dissolution, reaction stoichiometry, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 95753-56-3 | [][3] |
| Molecular Formula | C₂₄H₂₂N₂O₄ | [][3] |
| Molecular Weight | 402.44 g/mol | [][3] |
| Appearance | Off-white to light yellow powder | [] |
| Purity (HPLC) | ≥98% | [] |
| Melting Point | 190-205 °C | [][3] |
| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place |
Note: Specific values such as melting point and purity may vary by lot. Researchers should always refer to the Certificate of Analysis provided by the supplier.
Experimental Protocols: Incorporation via Fmoc-SPPS
The primary application of Fmoc-Phe(4-NH2)-OH is its incorporation into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The para-amino group on the phenyl ring is significantly less nucleophilic than the alpha-amine and typically does not require protection during standard coupling reactions.
Below is a detailed, representative protocol for a single coupling cycle to incorporate Fmoc-Phe(4-NH2)-OH onto a resin-bound peptide chain with a free N-terminal amine.
Materials and Reagents
-
Resin: Swelled peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide or Wang resin).
-
Fmoc-Phe(4-NH2)-OH
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling/Activation Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
-
Washing Solvents: DMF, DCM.
-
Reaction Vessel: Solid-phase peptide synthesis vessel with a frit for solvent filtration.
Protocol for One Coupling Cycle
This protocol assumes a synthesis scale of 0.1 mmol. Reagent quantities should be scaled accordingly.
-
Resin Preparation:
-
Begin with 0.1 mmol of peptide-resin in the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual reagents from the previous step.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the vessel at room temperature for 3 minutes. Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
Wash the resin extensively to remove all traces of piperidine:
-
DMF (5 x 5 mL)
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
-
Optional: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, prepare the activation solution:
-
Dissolve Fmoc-Phe(4-NH2)-OH (161 mg, 0.4 mmol, 4 equivalents) in 3 mL of DMF.
-
Add HATU (152 mg, 0.4 mmol, 4 equivalents).
-
Add DIPEA (139 µL, 0.8 mmol, 8 equivalents).
-
-
Vortex the vial for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the drained peptide-resin in the reaction vessel.
-
-
Coupling Reaction:
-
Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.
-
Drain the coupling solution from the vessel.
-
Wash the resin thoroughly to remove excess reagents and byproducts:
-
DMF (5 x 5 mL)
-
DCM (3 x 5 mL)
-
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (negative result indicates success).
-
-
Chain Elongation:
-
The resin is now ready for the next deprotection and coupling cycle to add the subsequent amino acid in the sequence.
-
Visualization of the SPPS Workflow
The following diagram illustrates the cyclical process of incorporating a single Fmoc-Phe(4-NH2)-OH monomer during solid-phase peptide synthesis.
Caption: Workflow for a single Fmoc-SPPS cycle with Fmoc-Phe(4-NH2)-OH.
